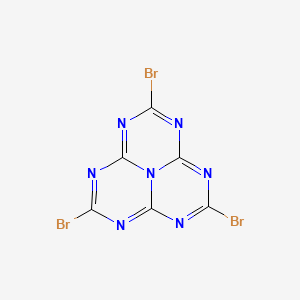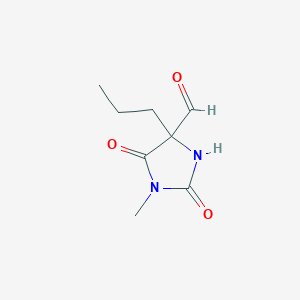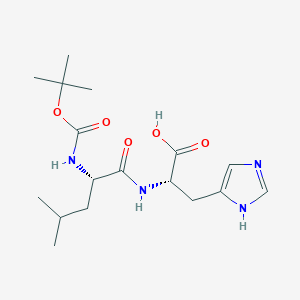
N-(tert-Butoxycarbonyl)-L-leucyl-L-histidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid is a complex organic compound that features a combination of amino acids and imidazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid typically involves multiple steps, starting from readily available starting materials. The process often includes:
Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.
Peptide Bond Formation: The protected amino acids are coupled using peptide bond formation techniques, such as carbodiimide-mediated coupling.
Deprotection: The Boc groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the process by automating the repetitive steps of coupling and deprotection. This ensures high purity and yield, making the compound suitable for large-scale applications.
化学反応の分析
Types of Reactions
(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring yields imidazole N-oxides, while reduction of carbonyl groups results in alcohols.
科学的研究の応用
(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
- (S)-2-((S)-2-Amino-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid
- (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-ethylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid
Uniqueness
(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with biological targets in a distinct manner, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
61884-59-1 |
|---|---|
分子式 |
C17H28N4O5 |
分子量 |
368.4 g/mol |
IUPAC名 |
(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H28N4O5/c1-10(2)6-12(21-16(25)26-17(3,4)5)14(22)20-13(15(23)24)7-11-8-18-9-19-11/h8-10,12-13H,6-7H2,1-5H3,(H,18,19)(H,20,22)(H,21,25)(H,23,24)/t12-,13-/m0/s1 |
InChIキー |
JHAZZDFBRGYAGS-STQMWFEESA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



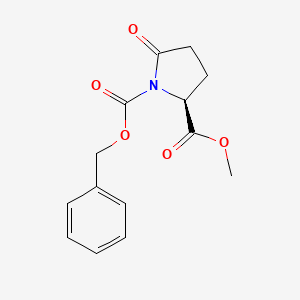
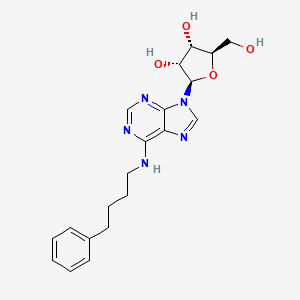
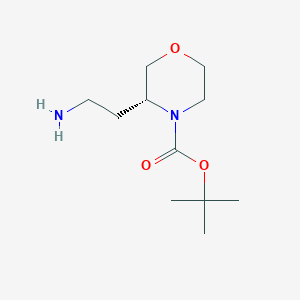
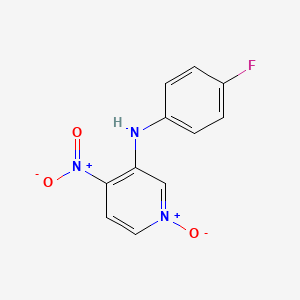
![(R)-8-Chloro-2-ethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine](/img/structure/B12941762.png)
![(2S,4R)-1-((S)-2-(tert-butyl)-14-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,13-dioxo-6,9-dioxa-3,12-diazatetradecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B12941764.png)
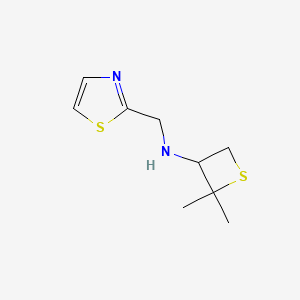
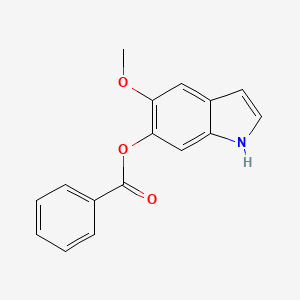
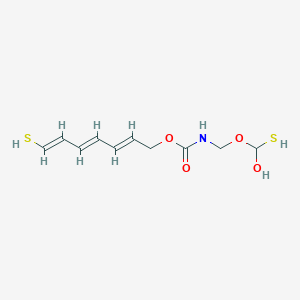
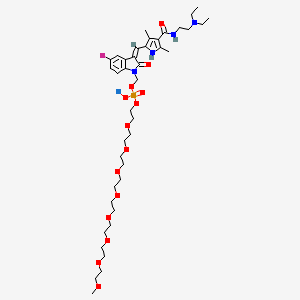
![Tert-butyl 9-(4-amino-2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12941796.png)
